Product packaging for (-)-Cercosporamide(Cat. No.:)

(-)-Cercosporamide

Cat. No.: B11930066
M. Wt: 331.28 g/mol
InChI Key: GEWLYFZWVLXQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Cercosporamide is a potent and selective ATP-competitive inhibitor of MAP kinase-interacting kinases (Mnks), with IC50 values of 116 nM for Mnk1 and 11 nM for Mnk2 . Its primary research value lies in its ability to effectively block the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key protein in the mRNA translation initiation complex . By suppressing eIF4E phosphorylation, Cercosporamide modulates post-transcriptional gene expression, leading to suppressed proliferation, induction of caspase-dependent apoptosis, and reduced colony formation in soft agar across various cancer cell models, including glioblastoma, leukemic progenitors, and hepatocellular carcinoma . The compound is also orally bioavailable, and in vivo studies have shown that it can suppress the outgrowth of experimental lung metastases and tumor xenograft growth . Beyond oncology, Cercosporamide has significant utility in infectious disease and microbiology research. It was initially identified as a broad-spectrum antifungal phytotoxin . Its antifungal activity is mediated through the potent inhibition of fungal protein kinase C (Pkc1), a critical mediator of the cell wall integrity-signaling pathway in fungi such as Candida albicans . Studies demonstrate strong activity against pepper anthracnose pathogens, Colletotrichum gloeosporioides and C. scovillei , with low EC50 values, highlighting its potential as a lead compound for agricultural fungicide development . Furthermore, derivatives of this compound have been synthesized and investigated as novel antihyperglycemic agents and selective PPARγ modulators, indicating its versatility in metabolic disease research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO7 B11930066 (-)-Cercosporamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWLYFZWVLXQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131436-22-1
Record name 131436-22-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activities and Molecular Mechanisms of Action of Cercosporamide

Antifungal Bioactivity

The primary biological role of (-)-Cercosporamide that has been extensively studied is its antifungal activity. This activity is not broad-spectrum in its mechanism but is instead highly targeted to a specific essential fungal enzyme, Protein Kinase C (Pkc1). nih.govnih.gov

The antifungal properties of this compound are directly linked to its function as a potent and selective inhibitor of fungal Protein Kinase C (Pkc1). nih.govnih.gov Initially known as a natural antifungal compound with an undetermined mode of action, high-throughput screening identified Pkc1 as its molecular target. researchgate.net This discovery provided a clear explanation for its biological effects against various fungal species. nih.gov Pkc1 is a protein kinase that is highly conserved across the fungal kingdom and is essential for the growth and viability of fungal cells. nih.govresearchgate.net

This compound demonstrates a highly specific and powerful inhibitory effect on fungal Pkc1. medchemexpress.com It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase's active site. nih.govresearchgate.net This inhibition is characterized by a strong binding affinity. researchgate.net Research has shown that human Protein Kinase C (PKC) inhibitors exhibit no significant activity against the fungal Pkc1 enzyme, highlighting the potential for selective targeting of the fungal protein without affecting its human counterparts. nih.gov This selectivity is a critical attribute for a potential therapeutic agent.

Inhibition Profile of this compound Against Fungal Pkc1
ParameterValueReference
TargetFungal Protein Kinase C (Pkc1) nih.govnih.gov
MechanismATP-Competitive Inhibition nih.govresearchgate.net
IC₅₀<50 nM researchgate.netnih.govmedchemexpress.com
Kᵢ~7 nM researchgate.netnih.govresearchgate.net

The fungal cell wall is a dynamic structure vital for protecting the cell from environmental stress and maintaining its shape. The Cell Wall Integrity (CWI) signaling pathway is the primary regulatory circuit responsible for orchestrating the maintenance and biosynthesis of the cell wall. nih.govnih.gov This pathway is initiated by cell surface sensors that detect cell wall stress, which in turn activate a conserved MAPK (mitogen-activated protein kinase) signaling cascade. nih.govnih.gov

Fungal Pkc1 is the upstream kinase that initiates this critical phosphorylation cascade. nih.gov By inhibiting Pkc1, this compound effectively shuts down the CWI pathway. researchgate.netnih.gov This disruption prevents the fungus from properly constructing its cell wall and from responding to cell wall damage. nih.gov The critical role of this compound in this pathway is supported by observations that its antifungal effects can be counteracted by growing the fungi in a high-osmotic medium, such as one containing 1 M sorbitol. nih.govnih.gov The high osmolarity of the environment provides external support to the weakened cell wall, partially rescuing the fungus from the lethal effects of Pkc1 inhibition. nih.gov

The inhibition of the Pkc1-mediated CWI pathway by this compound is detrimental to fungal cell viability. nih.gov Because the cell wall is essential for maintaining osmotic balance and protecting against lysis, its compromised integrity leads to cell death. nih.govnih.gov The loss of Pkc1 function results in rapid cell autolysis, demonstrating that this kinase is indispensable for fungal survival. nih.gov This fungicidal activity makes Pkc1 an attractive target for the development of new antifungal drugs. nih.gov

A key strategy in antimicrobial therapy is the use of combination treatments that target different aspects of a pathogen's essential processes. This compound exhibits strong synergistic effects when combined with another class of antifungal drugs that also target the cell wall: the echinocandins. nih.govjst.go.jp

Echinocandins, such as caspofungin, micafungin, and anidulafungin, function by inhibiting β-1,3-glucan synthase, a critical enzyme responsible for synthesizing a major component of the fungal cell wall. nih.govnih.govnih.gov When this compound is combined with an echinocandin, two essential and distinct components of the cell wall biosynthesis and regulation pathway are targeted simultaneously. nih.govnih.gov this compound inhibits the Pkc1 signaling pathway that regulates cell wall construction, while the echinocandin directly blocks the synthesis of a key structural polymer. nih.govjst.go.jp

This dual-pronged attack leads to a potent synergistic antifungal effect, where the combined activity is significantly greater than the sum of the individual effects. nih.gov This synergy has been quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of less than 1 indicates a synergistic interaction. nih.gov In contrast, combinations of this compound with other antifungals like Amphotericin B showed no such synergy, with FIC indices equal to 1. nih.gov

Synergistic Antifungal Activity of this compound with Echinocandins
Drug CombinationTarget PathwayFIC IndexInteractionReference
This compound + Echinocandin analogPkc1 Signaling + β-1,3-glucan Synthesis<1.0Synergistic nih.gov
This compound + Amphotericin BPkc1 Signaling + Cell Membrane Permeability1.0Additive (No Synergy) nih.gov

This synergistic relationship suggests that a combination therapy involving a Pkc1 inhibitor like this compound and an echinocandin could be a highly effective strategy for treating fungal infections. nih.govnih.gov

Synergistic Effects with Cell Wall Biosynthesis Inhibitors

Mechanistic Basis for Synergism

This compound demonstrates significant synergistic antifungal activity when used in combination with inhibitors of β-1,3-glucan synthase, such as echinocandin analogs. nih.govnih.gov The mechanistic foundation for this synergism lies in the simultaneous targeting of two distinct, yet crucial, components of the fungal cell wall integrity pathway. nih.govnih.govjst.go.jp this compound acts as a selective and potent inhibitor of the fungal protein kinase C (Pkc1), a key regulator of cell wall biosynthesis and integrity. nih.govnih.govresearchgate.net The Pkc1-mediated signaling pathway is highly conserved across various fungal species and is essential for their growth and survival. nih.govuni.lu

Inhibition of Pkc1 by this compound disrupts this signaling cascade. Concurrently, echinocandins inhibit β-1,3-glucan synthase, the enzyme responsible for synthesizing β-1,3-glucan, a primary structural polymer of the fungal cell wall. nih.gov Research has shown that inhibiting β-1,3-glucan synthase can trigger the Pkc1-mediated pathway as a compensatory response. uni.lu By inhibiting both Pkc1 and β-1,3-glucan synthase, the combination of this compound and an echinocandin analog effectively cripples the fungal cell's ability to construct and maintain its cell wall, leading to enhanced antifungal effects. nih.govnih.govjst.go.jp This dual-pronged attack results in a dramatic reduction of the minimum inhibitory concentration (MIC) of this compound against fungi like Candida albicans, in one case by more than 270-fold, highlighting a potent synergistic relationship. nih.gov In contrast, no such synergistic effect was observed when this compound was combined with amphotericin B, which targets the cell membrane. nih.gov

Spectrum of Antifungal Activity Against Diverse Fungal Pathogens

This compound is a natural fungal metabolite that exhibits broad-spectrum antifungal activity against a wide range of taxonomically diverse fungal pathogens, including both human and plant pathogens. nih.govjst.go.jpnih.gov Its efficacy extends to ascomycetous, basidiomycetous, and oomycete fungi. jst.go.jpnih.gov The compound's primary antifungal mode of action is the selective inhibition of the highly conserved Pkc1 protein kinase, which is pivotal for fungal cell wall integrity. nih.govnih.govnih.gov This mechanism underpins its activity against numerous fungal species. nih.gov

This compound has demonstrated notable efficacy against various pathogenic yeasts, which are significant causes of human infections. nih.govnih.gov It is particularly active against species from the Candida genus, including Candida albicans and Candida tropicalis. nih.govnih.govfrontiersin.org C. albicans is a major human fungal pathogen, and this compound inhibits its growth with a reported minimum inhibitory concentration (MIC) of 10 µg/mL. nih.gov The compound's activity is directly linked to its inhibition of Pkc1 in C. albicans. nih.govjst.go.jpjst.go.jp

Studies have shown that Candida tropicalis is one of the most susceptible species to this compound, with both the MIC and the minimum fungicidal concentration (MFC) recorded at 15.6 μg/mL. nih.gov The compound also shows activity against other Candida species such as C. glabrata, C. krusei, and C. parapsilosis. nih.gov

Table 1: In Vitro Antifungal Activity of this compound Against Pathogenic Yeasts

Fungal Species MIC (µg/mL) MFC (µg/mL) Source(s)
Candida albicans 10 - nih.gov
Candida tropicalis 15.6 15.6 nih.gov
Candida glabrata 125 125 nih.gov
Candida krusei 62.5 62.5 nih.gov
Candida parapsilosis 62.5 125 nih.gov
Candida auris 31.2 - 62.5 >125 nih.gov
Cryptococcus neoformans 31.2 62.5 nih.gov
Cryptococcus gattii 31.2 62.5 nih.gov

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Values may vary based on specific strains and testing conditions.

The broad-spectrum activity of this compound extends to a variety of filamentous fungi, which include significant plant and human pathogens. nih.govjst.go.jpnih.gov It has shown potent activity against Aspergillus fumigatus, a major cause of life-threatening invasive aspergillosis in immunocompromised individuals, with a reported MIC of 10 µg/mL. nih.gov

In the context of plant pathogens, this compound is highly effective against fungi responsible for anthracnose disease, such as Colletotrichum gloeosporioides and Colletotrichum scovillei. jst.go.jpjst.go.jpnih.gov It exhibits strong inhibitory effects on these species with half-maximal effective concentration (EC₅₀) values of 3.8 µg/mL and 7.0 µg/mL, respectively. jst.go.jpnih.gov Furthermore, culture filtrates containing this compound have been shown to inhibit the growth of other agriculturally important pathogens like Fusarium oxysporum, Rhizoctonia solani, Alternaria alternata, and Sclerotinia sclerotiorum. nih.gov However, its activity against some species like Fusarium solani can be relatively high, with an MIC of 250 µg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of this compound Against Pathogenic Filamentous Fungi

Fungal Species MIC (µg/mL) EC₅₀ (µg/mL) Source(s)
Aspergillus fumigatus 10 - nih.gov
Aspergillus flavus 500 - nih.gov
Colletotrichum gloeosporioides - 3.8 jst.go.jpnih.gov
Colletotrichum scovillei - 7.0 jst.go.jpnih.gov
Fusarium solani 250 - nih.gov
Fusarium oxysporum Inhibited - nih.gov
Rhizoctonia solani Inhibited - nih.gov

MIC: Minimum Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration. "Inhibited" indicates observed growth inhibition where a specific value was not provided in the source.

Antineoplastic Bioactivity

Beyond its antifungal properties, this compound exhibits significant antineoplastic bioactivity, positioning it as a compound of interest in cancer research. researchgate.net Its anticancer effects are primarily attributed to its ability to inhibit key signaling pathways that are often deregulated in various malignancies and are critical for tumor cell proliferation, survival, and metastasis. researchgate.netnih.gov

Inhibition of Mitogen-Activated Protein Kinase-Interacting Kinases (MNK1/2)

A primary molecular target for the antineoplastic action of this compound is the family of MAP kinase-interacting kinases, specifically MNK1 and MNK2. researchgate.netnih.govmcgill.ca These kinases are key effectors of the MAPK signaling pathway, which plays a central role in transducing signals from growth factors and cytokines. nih.gov this compound is a potent and unique inhibitor of both MNK1 and MNK2, with a particular selectivity for MNK2. mcgill.caadooq.com In vitro kinase assays have determined its inhibitory potency, with IC₅₀ values of 116 nM for MNK1 and a more potent 11 nM for MNK2. adooq.comnih.gov This inhibition is a key mechanism behind its observed anticancer activities in models of colon carcinoma, melanoma, and acute myeloid leukemia (AML). nih.govmcgill.ca While some compounds used to study MNK function, like CGP57380, have off-target effects, this compound is noted for its potent MNK inhibition. nih.gov

Table 3: Inhibitory Potency (IC₅₀) of this compound against MNK1 and MNK2

Kinase Target IC₅₀ (nM) Source(s)
MNK1 116 adooq.comnih.gov
MNK2 11 adooq.comnih.gov

IC₅₀: Half-maximal inhibitory concentration.

The functional consequence of MNK1/2 inhibition by this compound is the suppression of the phosphorylation of a critical downstream target: the eukaryotic initiation factor 4E (eIF4E). nih.govmcgill.ca MNK1 and MNK2 are the kinases responsible for phosphorylating eIF4E at a conserved serine residue, Ser209. nih.govmcgill.canih.gov This phosphorylation event is a crucial regulatory step in the initiation of mRNA translation for a specific subset of proteins involved in cell proliferation, survival, and tumorigenesis, such as cyclin D1 and c-myc. nih.govnih.gov

By inhibiting MNK1/2, this compound effectively blocks or significantly reduces the phosphorylation of eIF4E at Ser209. researchgate.netnih.govmcgill.ca This dephosphorylation has been demonstrated in various cancer cell lines, including those from acute myeloid leukemia (AML) and hepatocellular carcinoma. nih.govnih.gov The suppression of eIF4E phosphorylation disrupts the translation of oncogenic proteins, leading to dose-dependent suppressive effects on cancer cell growth, proliferation, and survival. nih.govmcgill.ca For instance, in AML cells, this inhibition correlates with decreased cell viability and enhances the antileukemic effects of other chemotherapeutic agents like cytarabine (B982). nih.gov

Implications for Messenger RNA Translation Initiation

This compound functions as a potent and selective inhibitor of MAP-kinase interacting kinases, specifically Mnk1 and Mnk2. nih.govrndsystems.com The primary molecular consequence of this inhibition is the blockage of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at the serine 209 residue. nih.govmedchemexpress.com The phosphorylation of eIF4E is a critical regulatory step in the initiation of cap-dependent messenger RNA (mRNA) translation, a fundamental process for protein synthesis. nih.gov This process is frequently deregulated in various cancers, leading to uncontrolled cell growth and proliferation. nih.gov

The activation of Mnk kinases, and subsequent eIF4E phosphorylation, is thought to selectively enhance the translation of specific mRNAs that encode proteins involved in tumor cell survival and metastasis. nih.gov Research suggests that while eIF4E phosphorylation is necessary for oncogenic transformation, it appears to be dispensable for normal cellular development and growth. nih.gov This distinction highlights the therapeutic potential of Mnk inhibitors like this compound, which can selectively target a mechanism that is more critical for malignant cells than for healthy ones. nih.gov

Effects on Cancer Cell Proliferation and Metastasis

This compound demonstrates significant antiproliferative and proapoptotic activity across a range of cancer cells in vitro. rndsystems.com Its mechanism of action, centered on the inhibition of Mnk kinases and the subsequent suppression of eIF4E phosphorylation, disrupts key pathways involved in tumor growth, survival, and dissemination.

The MAP kinase-interacting kinase (MNK) signaling pathway is implicated in the maintenance of therapy-resistant cancer stem cells, a key factor in the aggressiveness of glioblastoma (GBM). nih.gov Studies suggest that MNK inhibition can disrupt mesenchymal glioma stem cells (GSCs). nih.gov While much of the direct experimental work in GBM models has utilized other multi-kinase inhibitors, the role of this compound as a potent MNK1 and MNK2 inhibitor makes its mechanism relevant to this malignancy. nih.gov The vulnerability of mesenchymal GSCs to pharmacologic MNK inhibition highlights a potential therapeutic strategy for GBM. nih.gov Brain tumor stem cells (BTSCs) are known to be resistant to conventional therapies and are believed to drive tumor recurrence, making the targeting of pathways they depend on a critical area of research. nih.gov

Therapeutic inhibition of MAP kinase interacting kinase, the target of this compound, has been shown to effectively block eIF4E phosphorylation and suppress the development of experimental lung metastases. nih.govbio-techne.com Research has specifically documented that this compound can suppress the growth of melanoma lung metastases in xenograft tumor models. nih.gov The compound's ability to inhibit eIF4E phosphorylation is linked to its anti-cancer effects, as this factor plays a role in the translation of proteins necessary for tumor progression and dissemination. nih.gov While specific studies on lung carcinoma cell lines were not detailed, the established anti-metastatic effect in lung models underscores its potential activity against this cancer type. nih.govbio-techne.com

This compound exhibits significant antileukemic properties against Acute Myeloid Leukemia (AML). medchemexpress.com Treatment of AML cells with the compound results in a dose-dependent suppression of eIF4E phosphorylation. nih.gov This molecular action leads to potent inhibitory effects on the growth of primitive leukemic progenitors (CFU-L) isolated from AML patients. nih.govmedchemexpress.com Furthermore, studies have demonstrated that MNK inhibition by this compound disrupts colony formation in these primary leukemic progenitors. nih.gov The compound has also been shown to enhance the antileukemic effects of the conventional chemotherapy agent cytarabine in both in vitro and in vivo models of AML. nih.gov

In the context of hepatocellular carcinoma (HCC), this compound has been shown to significantly inhibit tumor growth and induce caspase-dependent apoptosis in various HCC cell lines, while notably sparing normal liver cells. A key aspect of its anti-HCC activity is the impairment of angiogenesis. nih.gov The compound disrupts several processes critical for the formation of new blood vessels that feed the tumor, including the inhibition of capillary network formation, migration, proliferation, and survival of HCC-endothelial cells. Mechanistically, these effects are achieved through the blockage of eIF4E phosphorylation, which is a direct result of Mnk inhibition. nih.gov

The eukaryotic translation initiation factor eIF4E is often deregulated in renal cell carcinoma (RCC) and is associated with a poor prognosis. nih.gov this compound has demonstrated significant anti-RCC activity by targeting both the tumor cells and the associated angiogenesis. nih.gov It actively suppresses the growth, survival, and migration of RCC cells. nih.gov

Crucially, this compound inhibits RCC angiogenesis by negatively regulating multiple endothelial cellular events, including morphogenesis, migration, growth, and survival. nih.gov This anti-angiogenic effect is linked to its ability to suppress pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor alpha (HIFα). nih.gov These actions are attributed to the compound's primary mechanism of inhibiting eIF4E phosphorylation. nih.gov Preclinical studies have reported that combining this compound with the tyrosine kinase inhibitor sunitinib (B231) or the mTOR inhibitor temsirolimus (B1684623) results in synergistic effects, leading to complete tumor growth arrest or regression in RCC xenograft models. nih.gov

Data Tables

Table 1: Summary of this compound's Effects on Various Cancer Types

Cancer Type Cell Lines/Model Key Biological Activities Molecular Mechanism Citations
Glioblastoma (GBM) Mesenchymal Glioma Stem Cells (GSCs) Potential for disruption of cancer stem cell maintenance. Inhibition of MNK1/MNK2, targeting a key vulnerability in GSCs. nih.gov
Lung Carcinoma Experimental Lung Metastasis Models Suppression of metastatic outgrowth. Inhibition of MAP kinase interacting kinase, blocking eIF4E phosphorylation. nih.govbio-techne.com
Acute Myeloid Leukemia (AML) Primary AML Progenitors (CFU-L) Suppression of primitive leukemic progenitor growth; Disruption of colony formation. Dose-dependent suppression of eIF4E phosphorylation via Mnk inhibition. nih.govmedchemexpress.comnih.gov
Hepatocellular Carcinoma (HCC) HCC Cell Lines, HCC-Endothelial Cells Inhibition of tumor growth; Induction of apoptosis; Impairment of angiogenesis (capillary formation, migration, survival). Blockage of eIF4E phosphorylation via Mnk inhibition. nih.gov

| Renal Cell Carcinoma (RCC) | RCC Xenograft Models | Suppression of tumor cell growth, survival, and migration; Inhibition of angiogenesis; Synergistic effects with sunitinib and temsirolimus. | Inhibition of eIF4E phosphorylation; Suppression of pro-angiogenic factors VEGF and HIFα. | nih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Cytarabine
Merestinib
Sunitinib
Temsirolimus

Inhibition of Pim Kinases (Pim-1/2)

This compound has been identified as a scaffold for the development of inhibitors targeting Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in various cancers and play a crucial role in cell proliferation and survival. While cercosporamide (B1662848) itself shows some activity, synthetic derivatives have demonstrated potent, dual inhibition of Pim-1 and Pim-2.

Research into dibenzo[b,d]furan derivatives inspired by the cercosporamide structure has led to the identification of compounds with significant inhibitory activity. For instance, a lead compound from one such study, compound 44 , was highlighted as a potent inhibitor of Pim-1 and Pim-2 kinases. sciforum.net The development of these derivatives showcases the potential of the cercosporamide backbone in designing targeted anticancer therapies by inhibiting the Pim kinase pathway. sciforum.net

KinaseInhibitorIC50 (µM)
Pim-1Cercosporamide>10
Pim-2Cercosporamide0.35
Pim-1Compound 440.082
Pim-2Compound 440.035

Table 1: Inhibitory activity (IC50) of this compound and a derivative (compound 44) against Pim-1 and Pim-2 kinases.

Inhibition of CDC2-like Kinases (CLK1)

In addition to Pim kinases, this compound and its derivatives have been found to inhibit CDC2-like kinase 1 (CLK1), a dual-specificity kinase involved in the regulation of pre-mRNA splicing. Dysregulation of splicing is a known factor in the progression of various diseases, including cancer.

The same dibenzo[b,d]furan derivatives that inhibit Pim kinases have also shown potent activity against CLK1. Notably, the derivative compound 44 displayed a nanomolar IC50 value against CLK1, indicating a dual inhibitory capability. sciforum.net This dual-action mechanism, targeting both cell survival pathways (via Pim inhibition) and gene expression regulation (via CLK1 inhibition), makes these compounds particularly interesting for further investigation in cancer research. sciforum.net

KinaseInhibitorIC50 (µM)
CLK1Cercosporamide0.17
CLK1Compound 440.059

Table 2: Inhibitory activity (IC50) of this compound and a derivative (compound 44) against CLK1.

Phytotoxic Bioactivity

Role as a Host-Selective Phytotoxin

This compound was originally discovered and characterized as a host-selective phytotoxin produced by the plant pathogenic fungus Cercosporidium henningsii (also known as Mycosphaerella henningsii). nih.govmerckmillipore.complantwiseplusknowledgebank.orglucidcentral.orgplantwiseplusknowledgebank.orgwikipedia.org This fungus is the causative agent of brown leaf spot, a significant disease affecting cassava (Manihot esculenta).

The host-selective nature of this compound implies that its phytotoxic effects are most pronounced on its host plant, cassava. The production of this toxin by an African strain of the fungus was linked to the development of disease symptoms. The identification of such a phytotoxin is valuable for agricultural research, as it can be used in tissue culture systems to screen for toxin-insensitive and potentially disease-resistant cassava varieties.

Involvement in Plant Pathogenesis

The production of this compound by Cercosporidium henningsii is directly implicated in the pathogenesis of brown leaf spot disease in cassava. plantwiseplusknowledgebank.orglucidcentral.orgplantwiseplusknowledgebank.orgwikipedia.org The disease manifests as necrotic lesions on the leaves, which can lead to premature defoliation and a subsequent reduction in tuber yield.

The advancing mycelium of the fungus produces the toxin, which causes a yellow halo to appear around the leaf spots in severe infections. plantwiseplusknowledgebank.orglucidcentral.org The necrotic symptoms are characteristic of the action of a phytotoxin. While the precise molecular mechanism of its phytotoxicity in plants has not been as extensively studied as its other biological activities, its role as a virulence factor in the development of brown leaf spot disease is established.

Other Biological Activities and Mechanisms

Modulation of Bone Morphogenetic Protein Receptor (BMPR) Type I Kinase Activity

A significant and well-documented biological activity of this compound is its ability to inhibit Bone Morphogenetic Protein Receptor (BMPR) type I kinases. nih.govnih.govresearchgate.netbiorxiv.org BMPs are a group of growth factors that play critical roles in embryonic development and tissue homeostasis, and their signaling is mediated through serine/threonine kinase receptors, including the type I receptors known as activin receptor-like kinases (ALKs).

Biochemical assays have demonstrated that this compound is a direct inhibitor of the kinase activity of several BMPR type I receptors. nih.govnih.govresearchgate.netbiorxiv.org In radiometric protein kinase activity assays, cercosporamide exhibited potent inhibition of ALK2, ALK3, ALK5, and ALK6, with IC50 values in the nanomolar range. nih.gov

KinaseIC50 (nM)
ALK2140
ALK3140
ALK5220
ALK6130

Table 3: Inhibitory activity (IC50) of this compound against various BMPR Type I kinases (ALKs). nih.gov

This inhibitory activity has been confirmed in both cellular and in vivo models. In mammalian cell-based assays, cercosporamide was shown to block BMP/SMAD-dependent transcriptional activity and the phosphorylation of SMAD1/5, which are downstream effectors of the BMP signaling pathway. nih.govnih.govresearchgate.netbiorxiv.org Furthermore, in zebrafish embryos, a model system for studying developmental biology, treatment with cercosporamide induced developmental defects, such as the lack of a ventral fin, which are strikingly similar to phenotypes caused by other known small-molecule BMPR type I kinase inhibitors. nih.govnih.govresearchgate.netbiorxiv.org Importantly, cercosporamide was able to rescue developmental defects caused by a constitutively active form of Alk2 in zebrafish embryos, further solidifying its role as a bona fide BMPR type I inhibitor. nih.govnih.govresearchgate.net

Effects in Developmental Biology Models

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the biological effects of chemical compounds due to its rapid, external, and transparent embryonic development, which allows for detailed observation of organogenesis. nih.govbiorxiv.orgbiologists.com Research utilizing zebrafish embryos has been instrumental in elucidating the developmental effects of this compound.

Initial phenotypic screening of fungal metabolites identified this compound as a potent inducer of specific developmental defects in zebrafish embryos. nih.govresearchgate.net The observed abnormalities bear a striking resemblance to phenotypes caused by known small-molecule inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway and those seen in zebrafish with inactivating mutations in BMP receptors. nih.govresearchgate.netnih.gov

The primary effect of this compound on developing zebrafish embryos is the disruption of dorsoventral patterning, a process heavily reliant on a precise gradient of BMP signaling. nih.govresearchgate.net Treatment of embryos with this compound leads to a characteristic loss of the ventral fin in the posterior tail. nih.gov At higher concentrations, the effects are more severe, resulting in a truncated phenotype. nih.govresearchgate.net Specifically, treatment with 1.5 µM and 3 µM of this compound induces a severely truncated body axis. nih.govbiorxiv.orgbiologists.com As the concentration is diluted, the more specific loss-of-ventral-fin phenotype becomes apparent, with the effects diminishing until they are abolished at a concentration of 100 nM. nih.govresearchgate.net Lethality is observed at concentrations above 3 µM. nih.govbiorxiv.orgbiologists.com

The timing of exposure to this compound is critical to the manifestation of these developmental defects. For the characteristic ventral fin defects to be observed at 48 hours post-fertilization (hpf), treatment must commence before 8 hpf, indicating a critical window for BMP signaling in ventral tissue development. researchgate.net

The molecular mechanism underlying these morphological changes is the inhibition of BMP type I receptor kinases, also known as activin receptor-like kinases (ALKs). nih.govbiorxiv.orgbiologists.com this compound directly inhibits the kinase activity of these receptors, thereby blocking the downstream phosphorylation of SMAD1/5 proteins and disrupting the BMP/SMAD signaling cascade. nih.govresearchgate.netbiorxiv.org This mechanism was further substantiated by the finding that this compound can rescue developmental defects caused by the overexpression of a constitutively active form of Alk2 (caALK2) in zebrafish embryos. nih.govnih.govbiorxiv.org While in vitro kinase assays show that this compound can inhibit multiple ALKs, including ALK2, ALK3, ALK4, ALK5, and ALK6, the phenotype observed in zebrafish most closely mimics that of mutants lacking functional Alk2. nih.govbiorxiv.org

The table below summarizes the observed dose-dependent phenotypic effects of this compound on zebrafish embryos when treatment is initiated at 7 hours post-fertilization (hpf) and observed at 48 hpf. nih.govbiologists.com

Table 1: Dose-Dependent Effects of this compound on Zebrafish Embryo Development

Concentration Observed Phenotype Outcome
> 3 µM Not specified Lethal
3 µM Severely truncated phenotype Severe Defect
1.5 µM Severely truncated phenotype Severe Defect
< 1.5 µM Loss of ventral fin Specific Defect

Biosynthesis and Fermentative Production of Cercosporamide

Biosynthetic Pathway Characterization

The formation of (-)-Cercosporamide is a multi-step process orchestrated by a suite of specialized enzymes. Central to this biological manufacturing is a class of enzymes known as polyketide synthases.

Polyketide Synthase Involvement

This compound is a polyketide, a class of secondary metabolites produced by bacteria, fungi, plants, and certain marine organisms. nih.govnih.gov The backbone of its structure is assembled by a Type I iterative non-reducing polyketide synthase (NR-PKS). pnas.orgnih.gov Research into the closely related compound, cercosporin (B1668469), has identified a specific gene cluster, termed the cercosporin toxin biosynthesis (CTB) gene cluster, which is responsible for its production. pnas.orgnih.gov

The cornerstone of this cluster is the CTB1 gene, which encodes the NR-PKS. nih.gov This enzyme is essential for the initial steps of biosynthesis, creating the fundamental polyketide chain from simple acyl-CoA precursors. nih.gov The process is iterative, meaning the enzyme uses its catalytic domains multiple times to elongate the growing molecule. pnas.org While the full gene cluster for this compound in the producing fungus Phoma sp. NG-25 has not been as extensively detailed as the cercosporin pathway in Cercospora species, the structural similarity strongly implies the involvement of a homologous PKS. nih.govnih.gov The CTB gene cluster in Cercospora nicotianae includes not only the PKS but also other crucial enzymes such as monooxygenases, methyltransferases, and transporters that modify and export the final product. nih.govresearchgate.net It is hypothesized that the biosynthesis of this compound follows a similar enzymatic logic, diverging at a specific point in the pathway to yield its unique chemical structure.

Microbial Fermentation Strategies for Production

The practical generation of this compound relies on controlled microbial fermentation. Success in this endeavor hinges on the selection of a high-yielding microbial strain and the meticulous optimization of its growth conditions.

Strain Selection and Culture Optimization

An endophytic fungus, Phoma sp. NG-25, has been identified as a producer of this compound. nih.govnih.gov This strain, isolated from the plant Saurauia scaberrinae, also produces other polyketides such as phomodione and usnic acid. plos.orgresearchgate.net The optimization of culture conditions is paramount for maximizing the yield of the target compound.

The composition of the growth medium significantly impacts the production of this compound by Phoma sp. NG-25. Studies have been conducted to screen various media to find the most suitable formulation for high-titer production. In a comparative study of seven different growth media, Beef Peptone Dextrose (BPD) broth was identified as the optimal medium. nih.govnih.gov

Table 1: Effect of Different Growth Media on this compound Production by Phoma sp. NG-25 This interactive table summarizes the findings from media optimization studies. Click on the headers to sort the data.

Growth Medium Relative Production Level Optimal Medium
Beef Peptone Dextrose (BPD) High Yes
Potato Dextrose Broth (PDB) Lower than BPD No
Malt Extract Broth (MEB) Lower than BPD No
Czapek-Dox Broth Lower than BPD No
Oatmeal Agar (Solid) Supported Production Alternative for solid-state
Other Tested Media Lower than BPD No

The use of BPD broth resulted in the highest reported titers of this compound. nih.govnih.gov While liquid cultures are common, research has also noted that solid-state fermentation using substrates like oatmeal flakes can support the growth of Phoma sp. NG-25 and the production of cercosporamide (B1662848). researchgate.net

The duration of the fermentation process is a critical parameter that must be optimized to capture the peak production of this compound. A time-course experiment monitoring the production by Phoma sp. NG-25 in BPD broth revealed a distinct production curve. The concentration of this compound in the culture increases over time, reaching its maximum level on the eighteenth day of incubation. nih.govnih.gov After this peak, the concentration may plateau or decline. The average titer achieved at this optimal time point in BPD was approximately 77.5 µg/mL. nih.govnih.gov

Table 2: Time-Course of this compound Production by Phoma sp. NG-25 in BPD Medium This interactive table illustrates the production timeline. Click on the headers to sort the data.

Incubation Day This compound Titer (µg/mL) Production Stage
3 Increasing Growth Phase
6 Increasing Growth Phase
9 Increasing Production Phase
12 Increasing Production Phase
15 Increasing Late Production Phase
18 ~77.5 (Peak) Peak Production
21 Declining Stationary/Decline Phase

Addressing Self-Toxicity Challenges in Production

A significant hurdle in the large-scale fermentative production of this compound is its inherent self-toxicity to the producing organism. nih.gov The accumulation of the compound in the culture broth can inhibit the growth of the fungus, thereby limiting the final achievable titer. nih.govresearchgate.net Studies have shown that this compound has a minimum inhibitory concentration (MIC) in the range of 8-16 µg/mL against the producing culture. nih.govresearchgate.net

To overcome this challenge, a strategy known as extractive fermentation has been successfully employed. This method involves the addition of a neutral adsorbent resin, such as Diaion HP20, to the fermentation medium. nih.gov The resin acts as a sink, sequestering the this compound from the broth as it is produced. This in-situ removal mitigates the self-toxic effects, allowing the fungus to grow more robustly and continue production for a longer duration. researchgate.net The application of this resin-based fermentation technique has been reported to increase the production titer of this compound by over 100-fold compared to standard fermentation conditions without the resin. nih.gov

Strategies for Overcoming Producer Organism Inhibition

The primary strategy to overcome the self-inhibition of the this compound producing fungus, identified as culture LV-2841, is the reduction of the compound's concentration in the fermentation broth to a level that is not detrimental to the organism. researchgate.net Research has demonstrated that this compound is toxic to its own producer, with a minimum inhibitory concentration (MIC) estimated to be in the range of 8-16 µg/ml. researchgate.netresearchgate.net At concentrations above this threshold, the growth of the fungus is significantly impeded, leading to poor yields of the metabolite. researchgate.net

Initial attempts to enhance production through the optimization of fermentation media were unsuccessful in achieving higher titers. researchgate.net This indicated that the limitation was not nutrient-based but rather due to the accumulation of the toxic product. The core of the problem lies in the direct contact of the producer organism with the inhibitory compound in the culture medium. Therefore, the most effective approach is to sequester this compound as it is produced, thereby maintaining a low concentration in the immediate environment of the fungus and allowing for its continued growth and metabolic activity. researchgate.net This approach, known as extractive fermentation, has proven to be a successful strategy for improving the production of self-toxic secondary metabolites like this compound. researchgate.netresearchgate.net

Application of Adsorbent Resins (e.g., Diaion® HP20)

The application of adsorbent resins is a practical and effective method for in-situ product removal during the fermentation of this compound. researchgate.net Among the various resins available, Diaion® HP20, a macroporous styrene-divinylbenzene resin, has been successfully employed. researchgate.netdiaion.comsigmaaldrich.combiokal.com This type of resin is characterized by its large surface area and porous structure, which allows it to efficiently adsorb organic compounds, such as this compound, from aqueous solutions like fermentation broths. diaion.comsigmaaldrich.comcymitquimica.com

In the case of this compound production, the addition of Diaion® HP20 to the fermentation medium has been shown to dramatically increase the product yield. researchgate.net By supplementing the production medium with this neutral adsorbent resin, a more than 100-fold increase in the production titer of this compound was achieved. researchgate.net The resin effectively sequesters the this compound as it is synthesized by the fungus, thus preventing the concentration of the compound in the broth from reaching toxic levels. researchgate.net This mitigation of self-toxicity allows the producing organism to thrive and continue its metabolic production of this compound throughout the fermentation process. researchgate.netresearchgate.net

The use of adsorbent resins like Diaion® HP20 represents a significant advancement in the fermentative production of self-toxic fungal metabolites. researchgate.net While this technique has been more commonly applied in fermentations of soil bacteria, its successful application in fungal fermentations opens up possibilities for the large-scale production of other valuable but self-toxic compounds. researchgate.net

Interactive Data Table: Effect of Diaion® HP20 on this compound Production

Fermentation ConditionThis compound Titer (µg/ml)Fold Increase
Standard Medium< 1-
Medium with Diaion® HP20> 100> 100

Structure Activity Relationship Sar Studies and Synthetic Analogues

Elucidation of Key Structural Features for Bioactivity

Research into Cercosporamide (B1662848) and its analogues has highlighted specific structural components that are fundamental to its biological effects, particularly its ability to inhibit protein kinases.

The design of synthetic analogues has been heavily guided by the structural features of Cercosporamide. A key consideration is the polyoxygenated dibenzofuran (B1670420) scaffold, a structure known to be a source of biologically active compounds. mdpi.com The hydroxyl groups located at the 1 and 3 positions of the dibenzo[b,d]furan core are considered critical. mdpi.com These groups are believed to provide the necessary structural requirements for potential interactions within the ATP-binding site of target kinases. mdpi.com This hypothesis is supported by the fact that Cercosporamide acts as a potent ATP-competitive inhibitor of kinases like CaPkc1. mdpi.comnih.govresearchgate.net The strategic placement of these hydrogen-bonding donors is a central theme in the design of Cercosporamide-inspired kinase inhibitors. mdpi.com

Design and Synthesis of Cercosporamide Analogues

Inspired by the kinase inhibitory potential of Cercosporamide, researchers have developed several classes of synthetic analogues by modifying its core structure. These efforts aim to enhance potency, selectivity, and other pharmacological properties.

The synthesis of dibenzofuran derivatives has been a primary focus, aiming to leverage the core structure of Cercosporamide while removing the chiral center to create a flat tricyclic core. mdpi.com Synthetic strategies generally fall into two categories: the ring closure of diaryl ethers via C-C bond formation or the intramolecular O-arylation of 2-arylphenols. mdpi.com One approach involved an Ullmann diaryl ether synthesis, which proved challenging and resulted in low yields. mdpi.com A more successful strategy involved a multi-step synthesis starting from 2-bromo-1,3-dimethoxybenzene, leading to the creation of various 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives. mdpi.com These modifications also included introducing different functional groups, such as nitro, amino, fluoro, and trifluoromethyl, to study their impact on bioactivity. mdpi.com

As part of the broader effort to explore Cercosporamide's structural framework, benzofuran (B130515) derivatives have also been synthesized. mdpi.comresearchgate.net These compounds represent a simplification of the dibenzofuran core but retain a key heterocyclic motif. Research has demonstrated that these benzofuran derivatives, inspired by the natural product, exhibit promising antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines. mdpi.com The development of these analogues confirms that even simplified scaffolds based on the Cercosporamide structure can yield potent biological activity. researchgate.net

Further extending the structural diversity of Cercosporamide analogues, researchers have synthesized benzofuro[3,2-d]pyrimidines. mdpi.comnih.gov These derivatives are created by fusing a pyrimidine (B1678525) ring to the benzofuran scaffold. The synthesis can be achieved through methods such as the condensation of 3-amino-2-benzofurancarboxamide with aromatic aldehydes. researchgate.net These compounds have been investigated for their potential as antifungal agents, with some showing a synergistic effect with existing drugs like fluconazole (B54011) against resistant Candida albicans strains. nih.gov

Structure-Activity Relationships for Specific Kinase Inhibitions

SAR studies have been crucial in understanding how modifications to the Cercosporamide scaffold affect its inhibitory profile against specific kinases. Cercosporamide itself is a known inhibitor of several kinases, including Mnk1/2, Jak3, and Pkc1. mdpi.comnih.gov

Research into synthetic dibenzofuran derivatives has identified compounds with potent dual inhibitory activity against Pim-1/2 and CLK1 kinases. mdpi.comnih.gov For instance, a lead compound from this series, compound 44 , demonstrated nanomolar IC₅₀ values against Pim-1/2 and CLK1. mdpi.comnih.gov The study highlighted that the removal of the original molecule's chirality led to a flat tricyclic core with promising enzymatic and cellular potencies. mdpi.com

The table below summarizes the inhibitory activities of Cercosporamide and a key synthetic analogue against various kinases.

CompoundTarget KinaseIC₅₀ (nM)Source
(-)-CercosporamideCaPkc1< 50 nih.govresearchgate.net
This compoundMnk1~50 nih.gov
This compoundMnk2~50 nih.gov
This compoundJak3< 100 nih.gov
This compoundALK2 (BMPRI)~2500 biorxiv.org
This compoundALK3 (BMPRI)~1200 biorxiv.org
This compoundALK6 (BMPRI)~1600 biorxiv.org
Analogue 44 (Dibenzofuran)Pim-1130 mdpi.com
Analogue 44 (Dibenzofuran)Pim-2230 mdpi.com
Analogue 44 (Dibenzofuran)CLK148 mdpi.com

Biochemical assays have also shown that Cercosporamide directly inhibits the kinase activity of Bone Morphogenetic Protein (BMP) type I receptors, specifically ALK2, ALK3, and ALK6. biorxiv.org This activity points to the compound's potential in diseases related to overactive BMP signaling. biorxiv.org The development of these analogues has successfully produced compounds that are not only potent but also exhibit altered selectivity profiles compared to the parent natural product, such as the nanomolar CLK1 inhibition, which is not a primary target of Cercosporamide itself. mdpi.com

SAR for Pkc1 Inhibition

This compound has been identified as a potent and selective inhibitor of the fungal protein kinase C (Pkc1), an essential enzyme for fungal cell wall integrity. nih.govnih.govresearchgate.net This inhibition is thought to be the molecular basis for its antifungal activity. nih.govnih.gov Studies have shown that this compound is a highly potent, ATP-competitive inhibitor of Candida albicans Pkc1 (CaPkc1), with a reported IC₅₀ value of less than 50 nM and a Kᵢ of approximately 7 nM. nih.govsciforum.net The structural integrity of the core dibenzofuran scaffold is crucial for this activity. While extensive SAR studies detailing the impact of various substitutions on Pkc1 inhibition are not broadly published, the high potency and selectivity of the natural product itself suggest that the specific arrangement of its functional groups, including the hydroxyl and acetyl moieties, plays a significant role in its interaction with the kinase's active site. sciforum.netmdpi.com

SAR for MNK1/2 Inhibition

This compound has also been recognized as a potent inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2), which are involved in cancer progression. mdpi.comnih.gov The compound has demonstrated the ability to suppress the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a downstream target of MNK1/2. nih.gov While cercosporamide itself is a potent inhibitor of MNK1/2, its broad-spectrum activity has prompted the search for more selective analogues. nih.gov Detailed SAR studies on a wide range of cercosporamide derivatives for MNK1/2 inhibition are limited in the public domain. However, the existing data underscores the potential of the cercosporamide scaffold as a starting point for the development of novel MNK inhibitors. nih.gov

SAR for Pim Kinase Inhibition

Recent research has focused on developing dibenzofuran derivatives inspired by this compound as inhibitors of Pim kinases, a family of serine/threonine kinases implicated in various cancers. sciforum.netmdpi.com These studies have provided valuable insights into the SAR of this class of compounds.

Key findings from the study of dibenzo[b,d]furan-4-carboxamide derivatives include:

Importance of the Dibenzofuran Core: The dibenzofuran scaffold is a critical feature for Pim kinase inhibition.

Substitutions on the Core: Modifications at various positions of the dibenzofuran ring system have a significant impact on inhibitory potency. For instance, a non-substituted dibenzofuran derivative showed significant activity against Pim-1, suggesting that extensive substitution is not an absolute requirement for inhibition. mdpi.com

Lead Compound 44: A standout derivative, compound 44 , emerged as a highly potent inhibitor of both Pim-1 and Pim-2, with IC₅₀ values in the nanomolar range. sciforum.netmdpi.com

Influence of Specific Groups: The presence of hydroxyl and/or acetyl groups, as seen in the parent cercosporamide, can influence the binding of the compounds. mdpi.com The removal of a hydroxyl group in certain derivatives led to improved inhibitory activity against both Pim-1 and CLK1. mdpi.com

The following table summarizes the inhibitory activities of selected dibenzofuran derivatives against Pim-1 and Pim-2 kinases.

CompoundSubstituentsPim-1 IC₅₀ (µM)Pim-2 IC₅₀ (µM)
This compound -0.810.45
17 Unsubstituted0.230.15
43 7-OH, 8-COCH₃0.820.37
44 7-NH₂, 8-COCH₃0.0280.035
45 8-COCH₃0.280.21

Data sourced from a study on dibenzofuran derivatives inspired by cercosporamide. mdpi.com

SAR for CLK1 Inhibition

The same series of dibenzofuran derivatives inspired by this compound were also evaluated for their inhibitory activity against cdc2-like kinase 1 (CLK1), another kinase implicated in disease. sciforum.netmdpi.com The SAR for CLK1 inhibition shared some similarities with that of Pim kinase inhibition.

Key observations include:

Dual Inhibition: Many of the synthesized dibenzofuran derivatives displayed dual inhibitory activity against both Pim and CLK1 kinases. mdpi.com

Potent CLK1 Inhibitors: Several compounds exhibited low micromolar to nanomolar inhibition of CLK1, a significant improvement compared to the parent cercosporamide. mdpi.com

Impact of Substituents: The non-substituted compound 17 was also found to be a potent CLK1 inhibitor. mdpi.com Compound 44 , the most potent Pim kinase inhibitor, also demonstrated a nanomolar IC₅₀ value against CLK1. sciforum.netmdpi.com The 8-acetyldibenzofuran derivative 45 was a better inhibitor of both Pim-1 and CLK1 compared to the derivative that more closely resembled cercosporamide's substitution pattern (43 ). mdpi.com

The table below presents the CLK1 inhibitory activity of selected dibenzofuran derivatives.

CompoundSubstituentsCLK1 IC₅₀ (µM)
This compound ->10
17 Unsubstituted0.26
43 7-OH, 8-COCH₃0.29
44 7-NH₂, 8-COCH₃0.029
45 8-COCH₃0.14

Data sourced from a study on dibenzofuran derivatives inspired by cercosporamide. mdpi.com

Exploration of Analogues with Novel Biological Profiles

The chemical scaffold of this compound has proven to be a versatile template for the development of analogues with distinct and potentially therapeutic biological activities beyond kinase inhibition.

Antihyperglycemic Activity in Derivatives

In a significant departure from its antifungal and anticancer activities, derivatives of this compound have been investigated as novel antihyperglycemic agents. nih.gov Initial studies revealed that this compound itself could lower plasma glucose levels in hyperglycemic mice, but this effect was associated with reduced food intake and body weight loss. nih.gov

To address this, researchers synthesized a series of derivatives, leading to the following SAR insights:

Separation of Effects: The primary goal was to separate the glucose-lowering effect from the effects on food consumption and body weight.

N,O-Ketal Derivatives: The synthesis of N,O-ketal type derivatives proved to be a successful strategy. These modifications involve the reaction of the amide nitrogen and the adjacent hydroxyl group.

Advanced Analytical and Methodological Approaches in Cercosporamide Research

Spectroscopic and Chromatographic Characterization

The definitive identification and characterization of (-)-Cercosporamide rely on a combination of powerful spectroscopic and chromatographic methods. These techniques provide detailed information on the molecule's atomic structure, mass, and purity, which are foundational for any further biological investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, NMR provides a detailed picture of the molecular structure.

¹H-NMR (Proton NMR) spectroscopy, in particular, has been used to identify the chemical environment of the hydrogen atoms within the molecule. The resulting spectra, which show characteristic chemical shifts (δ), are critical for confirming the compound's identity. nih.gov For instance, analysis in deuterated dimethyl sulfoxide (B87167) (d₆-DMSO) reveals key proton signals that correspond to the unique structural features of cercosporamide (B1662848). nih.gov These spectroscopic data, when compared to established literature values, serve as a definitive confirmation of the compound's structure following its isolation. nih.gov Solution-state NMR is a powerful tool for studying the structures of biomolecules under physiological conditions, providing valuable information for understanding their function. northwestern.edu

Table 1: ¹H-NMR Spectroscopic Data for this compound in d₆-DMSO

Chemical Shift (δ) in ppm Signal Type Number of Protons Assignment
13.55 Singlet (s) 1H Hydroxyl Proton
10.56 Singlet (s) 1H Hydroxyl Proton
8.25 Singlet (s) 1H Amide Proton
7.54 Singlet (s) 1H Amide Proton
6.22 Singlet (s) 1H Aromatic Proton
6.14 Singlet (s) 1H Aromatic Proton
2.57 Singlet (s) 3H Acetyl Group Protons
1.73 Singlet (s) 3H Methyl Group Protons

Data sourced from Hoeksma et al., 2020. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is another critical tool used in tandem with NMR to confirm the identity of this compound. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio, which allows for the determination of its elemental composition.

High-Resolution Mass Spectrometry (HRMS) has been employed to determine the precise molecular formula of this compound. nih.gov This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. The structure of cercosporamide was initially established using a combination of MS and NMR data. nih.gov The ability of electrospray ionization (ESI) to generate ions of intact noncovalent complexes is particularly useful for studying biomolecular associations. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₆H₁₃NO₇ nih.gov
Calculated Mass (M+H) 332.0770 nih.gov
Found Mass (M+H) 332.0765 nih.gov

Data sourced from Hoeksma et al., 2020. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the primary method for both the purification of this compound from crude extracts and the assessment of its purity. The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

In the isolation process, preparative HPLC is used to obtain highly pure fractions of the compound. For example, crude cercosporamide has been purified on a Waters SymmetryPrep™ column using a gradient of acetonitrile (B52724) in water, yielding material with over 95% purity. nih.gov Analytical HPLC is then used to confirm this purity and for quantification. nih.govsigmaaldrich.com A standard curve can be constructed by analyzing a series of dilutions of purified cercosporamide, allowing for the accurate determination of its concentration in various samples. nih.gov

Table 3: Exemplary HPLC Parameters for this compound Purification

Parameter Description Reference
Column Waters SymmetryPrep™ C18 (50 by 250 mm) nih.gov
Mobile Phase Acetonitrile/Water Gradient nih.gov
Gradient 15% to 50% Acetonitrile nih.gov
Purity Achieved >95% nih.gov

Data sourced from Sussman et al., 2004. nih.gov

X-ray Diffraction for Structural Elucidation

X-ray diffraction, particularly single-crystal X-ray crystallography, is considered the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. northwestern.edu This technique involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern. scribd.com The pattern provides detailed information about the unit cell dimensions, bond lengths, and bond angles, leading to an unambiguous structural elucidation. northwestern.edu

While this technique is a gold standard in chemical analysis, the primary structural characterization of this compound was accomplished through the combined application of NMR and MS. nih.govresearchgate.net The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of sufficient size, which can be a significant challenge for complex natural products. rsc.org

Biochemical and Cellular Assay Systems

Understanding the mechanism of action of this compound has been achieved through the development of specialized biochemical and cellular assays. These systems have been crucial in identifying its molecular target and confirming its activity within a cellular context.

Enzyme-Based High-Throughput Screening Methodologies

The discovery of this compound as a potent inhibitor of the fungal protein kinase C (Pkc1) was a direct result of enzyme-based high-throughput screening (HTS). nih.govuni.lu HTS allows for the rapid testing of large libraries of compounds to identify those that interact with a specific biological target. researchgate.net

A Candida albicans Pkc1-based HTS was developed to find novel antifungal agents. nih.gov This assay measured the phosphorylation of a peptide substrate by the Pkc1 enzyme. nih.gov The screen identified this compound as a highly potent, ATP-competitive inhibitor of Pkc1. nih.govresearchgate.net The potency of this inhibition was quantified by determining its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ), both of which were found to be in the nanomolar range. nih.govresearchgate.net Further cell-based assays using a mutant strain of Saccharomyces cerevisiae confirmed that the antifungal activity of cercosporamide is mediated through the selective inhibition of Pkc1. nih.gov

Table 4: Pkc1 Inhibition Data for this compound

Parameter Value Target Enzyme Reference
IC₅₀ <50 nM Candida albicans Pkc1 medchemexpress.com
Kᵢ <7 nM Candida albicans Pkc1 medchemexpress.com

Data sourced from MedchemExpress.com, referencing Sussman et al., 2004. nih.govmedchemexpress.com

Kinase Activity Assays (In Vitro and Cell-Based)

The inhibitory effects of this compound on various kinases are evaluated using both in vitro and cell-based assays. These assays are crucial for determining the compound's potency and selectivity.

In Vitro Kinase Assays

In vitro assays typically utilize purified recombinant kinases to directly measure the inhibitory activity of this compound. A common method is the radiometric protein kinase activity assay, which quantifies the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate peptide. nih.gov For instance, the activity of this compound has been tested against a panel of purified recombinant kinases, including type I bone morphogenetic protein receptors (BMPRs), also known as activin receptor-like kinases (ALKs). nih.gov In these assays, this compound demonstrated direct inhibition of the kinase activity of type I BMPRs. nih.gov Specifically, it has shown strong inhibitory activity against MNK1 and MNK2 with IC50 values of 16 nM and 6.5 nM, respectively. nih.gov The compound was found to be a highly potent, ATP-competitive inhibitor of Pkc1 kinase, with an IC50 of less than 50 nM and a Ki of less than 7 nM. nih.govresearchgate.net

Another approach involves high-throughput screening (HTS) based on enzymatic activity. For example, an HTS for Pkc1 kinase inhibitors was developed using active Pkc1 protein. nih.gov This allowed for the discovery of this compound as a selective and potent inhibitor of this fungal kinase. nih.gov

Cell-Based Kinase Assays

Cell-based assays are essential for assessing a compound's activity within a physiological context, where factors like cell permeability and interactions with other cellular components come into play. reactionbiology.complos.org These assays often measure the phosphorylation status of downstream substrates as a proxy for kinase activity. plos.org

In mammalian cell-based assays, this compound has been shown to block BMP/SMAD-dependent transcriptional reporter activity and BMP-induced SMAD1/5 phosphorylation. nih.gov It selectively inhibited constitutively active BMPR type I-induced SMAD1/5 phosphorylation in mammalian cells. nih.gov The NanoBRET™ Target Engagement Assay is a cell-based method that can measure the binding of a compound to its target kinase in living cells, providing data on target occupancy and binding affinity. reactionbiology.com Cellular phosphorylation assays, which measure changes in the phosphorylation of physiological substrates, are also widely used. reactionbiology.com

Table 1: In Vitro Kinase Inhibition by this compound

View Data
Kinase TargetAssay TypeKey FindingsReference
Pkc1Enzymatic Activity HTSPotent, ATP-competitive inhibitor (IC50 < 50 nM, Ki < 7 nM) nih.govresearchgate.net
Type I BMPRs (ALKs)Radiometric Protein Kinase AssayDirect inhibition of kinase activity nih.gov
MNK1Radiometric Protein Kinase AssayStrong inhibition (IC50 = 16 nM) nih.gov
MNK2Radiometric Protein Kinase AssayStrong inhibition (IC50 = 6.5 nM) nih.gov

Cell Wall Integrity Pathway Reporter Systems

In fungi, the cell wall integrity (CWI) pathway is a critical signaling cascade that responds to cell wall stress and is essential for viability. Reporter gene assays are valuable tools to study the effect of compounds like this compound on this pathway. These systems typically involve placing a reporter gene, such as lacZ (encoding β-galactosidase), under the control of a promoter that is activated by the CWI pathway.

Research has utilized Saccharomyces cerevisiae strains containing a FUS1-lacZ reporter to investigate the CWI pathway. nih.gov The expression of FUS1 is dependent on the FG pathway, which has connections to the CWI pathway. nih.gov By measuring the activity of the reporter enzyme, researchers can quantify the activation or inhibition of the pathway in response to various stimuli or compounds. While not directly reported for this compound, such a system would be a powerful tool to confirm its inhibitory effect on Pkc1, a key component of the CWI pathway. nih.gov The rationale is that inhibition of Pkc1 by this compound would lead to a downstream decrease in the activation of transcription factors that regulate the expression of genes like FUS1, resulting in reduced reporter gene expression.

Phosphorylation State Analysis via Western Blotting

Western blotting is a fundamental technique used to detect and quantify the phosphorylation state of specific proteins within a cell or tissue lysate, providing direct evidence of a kinase inhibitor's effect. bio-rad-antibodies.comptglab.comrndsystems.com This method involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated form of the target protein. rndsystems.com

In the context of this compound research, Western blotting has been instrumental in demonstrating its mechanism of action. For example, studies have shown that this compound suppresses the phosphorylation of eukaryotic initiation factor 4E (eIF4E) on serine 209 in MM6 and K562 leukemia cell lines. nih.gov Similarly, it has been used to show that this compound blocks BMP-induced SMAD1/5 phosphorylation in mammalian cells. nih.gov To ensure accurate interpretation, the total amount of the target protein is often measured on the same blot using a pan-specific antibody, allowing for the determination of the phosphorylated protein fraction relative to the total protein. bio-rad-antibodies.comptglab.com For enhanced accuracy and to avoid issues with stripping and reprobing membranes, fluorescent Western blotting can be employed to detect both the total and phosphorylated proteins simultaneously. ptglab.com

Table 2: Western Blot Analysis of this compound's Effects

View Data
Cell LineTarget ProteinEffect of this compoundReference
MM6, K562eIF4E (Ser209)Suppression of phosphorylation nih.gov
Mammalian CellsSMAD1/5Blockade of BMP-induced phosphorylation nih.gov
HEK 293TSMAD1/5Reduction of constitutively active ALK-induced phosphorylation nih.gov

Genetic Manipulation and Functional Studies

Yeast Genetic Models (e.g., Saccharomyces cerevisiae mutants)

Saccharomyces cerevisiae (baker's yeast) serves as a powerful model organism for studying the mechanism of action of antifungal compounds due to its genetic tractability. The discovery that this compound is a potent inhibitor of Pkc1 kinase provides a molecular explanation for earlier observations that S. cerevisiae cell wall mutants are highly sensitive to this compound. nih.gov

Gene Overexpression and Knockdown Studies in Mammalian Cells

To further elucidate the targets and pathways affected by this compound in mammalian systems, gene overexpression and knockdown techniques are employed.

Gene Overexpression

Overexpression of constitutively active (ca) forms of kinases is a common strategy to study their function and the effects of inhibitors. In the study of this compound, human embryonic kidney (HEK) 293T cells were engineered to ectopically express caALK1, caALK2, caALK3, or caALK6. nih.gov These constitutively active receptors induced downstream SMAD1/5 phosphorylation in a ligand-independent manner. nih.gov Treatment with this compound was shown to reduce this phosphorylation, confirming its inhibitory effect on these specific type I BMPRs in a cellular context. nih.gov

Gene Knockdown

Gene knockdown, often achieved using small interfering RNAs (siRNAs) or CRISPR/Cas9 technology, allows for the specific reduction or elimination of a target protein's expression. nih.govthermofisher.comscienceopen.com This approach can be used to validate a drug's target by mimicking its inhibitory effect or to investigate genetic dependencies. For instance, if knocking down a specific kinase results in a similar cellular phenotype as treatment with this compound, it provides strong evidence that the compound acts through inhibition of that kinase. While specific knockdown studies directly investigating this compound's effects are not detailed in the provided context, this methodology is a standard and powerful tool in pharmacological research. thermofisher.combreebio.com

In Vivo Model Systems for Bioactivity Assessment

To evaluate the biological activity and therapeutic potential of this compound in a whole-organism context, in vivo model systems are indispensable. The zebrafish (Danio rerio) embryo has emerged as a particularly effective model for this purpose.

The zebrafish embryo is an attractive model for in vivo screening of small molecules due to its rapid development, optical transparency, and the conservation of key signaling pathways with mammals. nih.gov In the case of this compound, a zebrafish embryo phenotypic screen was instrumental in identifying it as a potent inhibitor of bone morphogenetic protein (BMP) signaling. nih.gov

Treatment of zebrafish embryos with this compound resulted in developmental defects that mimic the phenotypes observed in zebrafish with loss-of-function mutations in BMP signaling pathway components. nih.gov These defects included a severely truncated phenotype at higher concentrations and a loss-of-ventral-fin phenotype at lower concentrations. nih.gov

Crucially, this compound was shown to rescue the developmental defects caused by the overexpression of a constitutively active Alk2 (caALK2) in zebrafish embryos. nih.gov This rescue experiment provides strong in vivo evidence that this compound's biological effects are mediated through the inhibition of BMP receptor kinase activity. nih.gov Additionally, the compound's effects in zebrafish were compared to those of known BMP inhibitors, further solidifying its mechanism of action. nih.gov

In another in vivo model, the efficacy of this compound was assessed against acute myeloid leukemia (AML) precursors in xenograft mouse models. nih.gov Treatment with this compound alone significantly suppressed the growth of tumors derived from human AML cells. nih.gov

Table 3: Compound Names Mentioned

Zebrafish Embryo Phenotypic Screening

The zebrafish (Danio rerio) embryo model has been a crucial tool for the initial identification and characterization of the biological activity of this compound. Through phenotypic screening of a vast library of fungal metabolites, this compound, isolated from the fungus Ascochyta aquilegiae, was identified as a potent inhibitor of the bone morphogenetic protein (BMP) signaling pathway. nih.gov

The screening process involves exposing developing zebrafish embryos to the compound and observing any resulting morphological changes. Treatment of zebrafish embryos with this compound induced distinct developmental defects that were strikingly similar to phenotypes caused by known small-molecule inhibitors of BMP type I receptors, such as Dorsomorphin and DMH-1. nih.govresearchgate.net The most characteristic phenotype observed was the dose-dependent loss of the ventral fin in the posterior tail of the embryos. nih.govresearchgate.net Additionally, some embryos displayed the formation of secondary tissue. nih.gov

These phenotypic outcomes are consistent with the disruption of the BMP signaling pathway, which is essential for correct dorsoventral patterning during embryonic development. Further investigation confirmed that this compound acts as a direct inhibitor of BMP receptor type I kinases, also known as activin receptor-like kinases (ALKs). nih.govnih.gov Importantly, research has shown that this compound can rescue developmental defects in zebrafish that are caused by the overexpression of a constitutively active form of Alk2, further solidifying its role as a specific BMP pathway inhibitor. nih.govnih.gov

Table 1: Phenotypic Effects of this compound in Zebrafish Embryos

Observed Phenotype Molecular Implication Reference Compound(s) Citations
Lack of ventral fin Inhibition of BMP signaling pathway Dorsomorphin, LDN-193189, DMH-1 nih.govresearchgate.net
Formation of secondary tissue Disruption of normal developmental patterning Not specified nih.gov
Rescue of caALK2-induced defects Specific inhibition of BMPR type I (ALK2) DMH-1 nih.gov

Mammalian Xenograft Models for Antineoplastic Evaluation

Mammalian xenograft models, which involve transplanting human cancer cells into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutic agents. youtube.com Research into this compound has utilized this approach to investigate its antineoplastic properties, particularly against acute myeloid leukemia (AML).

In these studies, this compound was identified as a unique inhibitor of MAP kinase-interacting kinases (Mnk), which regulate the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). microbiologysociety.org The activity of eIF4E is frequently deregulated in AML and contributes to leukemogenesis. microbiologysociety.org

An AML xenograft mouse model was employed to assess the in vivo antileukemic effects of this compound. microbiologysociety.org The findings demonstrated that the compound could suppress primitive leukemic progenitors (colony-forming unit-leukemia or CFU-L) from AML patients in a dose-dependent manner. Furthermore, when used in combination with the standard chemotherapy agent cytarabine (B982) (Ara-C), this compound led to enhanced antileukemic responses in the xenograft model. microbiologysociety.org This suggests that inhibiting Mnk kinase activity with this compound can augment the efficacy of conventional AML treatments. microbiologysociety.org

Table 2: Antineoplastic Activity of this compound in a Mammalian Xenograft Model

Model System Key Findings Combination Therapy Citations
Acute Myeloid Leukemia (AML) Xenograft Dose-dependent suppression of primitive leukemic progenitors (CFU-L). Enhanced antileukemic responses when combined with cytarabine (Ara-C). microbiologysociety.org
Acute Myeloid Leukemia (AML) Xenograft Suppression of eIF4E phosphorylation. Enhanced antileukemic properties when combined with mTOR complex 1 inhibition. microbiologysociety.org

Entomological Models (e.g., Galleria mellonella) for Toxicity and Antifungal Activity

Entomological models, particularly the larvae of the greater wax moth (Galleria mellonella), are increasingly used as a preliminary in vivo system to assess the toxicity and antimicrobial efficacy of new compounds. This model offers advantages such as low cost, rapid results, and an innate immune system with functional similarities to that of mammals, while avoiding the ethical constraints of vertebrate testing.

Despite the established utility of the G. mellonella model for evaluating antifungal agents and their toxicity, a review of the available scientific literature did not yield any studies that have specifically employed this or any other entomological model for the evaluation of this compound. While research has been conducted on the in vitro antifungal activity of this compound against various pathogenic fungi, data from in vivo entomological models regarding its toxicity or antifungal efficacy is not present in the reviewed sources.

Academic Perspectives on Therapeutic and Biotechnological Potential

Prospects for Novel Antifungal Therapeutic Development

(-)-Cercosporamide has emerged as a compound of significant interest in the development of new antifungal therapies, primarily due to its unique mechanism of action that circumvents common drug resistance pathways. The rise of fungal strains resistant to conventional agents like azoles necessitates novel therapeutic strategies. nih.govamazonaws.com this compound addresses this challenge by targeting a different and essential fungal-specific pathway.

Research has identified this compound as a highly selective and potent inhibitor of the fungal Pkc1 kinase. nih.govuni.luresearchgate.net This enzyme is a critical component of the cell wall integrity signaling pathway, which is highly conserved among fungi and essential for their growth and survival. nih.govnih.gov Inhibition of Pkc1 leads to defects in cell wall biosynthesis, ultimately causing rapid fungal cell lysis. nih.gov This mechanism is distinct from that of azole antifungals, which target the ergosterol (B1671047) biosynthetic pathway. nih.gov Consequently, this compound demonstrates efficacy against fungal strains that have developed resistance to azoles through mechanisms such as alterations in the drug target (Erg11/Cyp51A) or increased drug efflux. nih.govnih.gov

A particularly promising therapeutic prospect is the synergistic activity observed between this compound and echinocandin-class antifungals. nih.govuni.luresearchgate.net Echinocandins inhibit β-1,3-glucan synthase, another key enzyme in the cell wall biosynthesis pathway. nih.gov By simultaneously targeting two different critical points in this pathway, the combination of this compound and an echinocandin analog results in a potent synergistic antifungal effect. nih.govuni.luresearchgate.net This suggests that combination therapy could be a highly effective strategy for treating severe fungal infections and combating the evolution of resistance. uni.luresearchgate.net

Table 1: Antifungal Profile of this compound
TargetMechanism of ActionEffectSynergism
Fungal Pkc1 KinasePotent and selective ATP-competitive inhibition. nih.govresearchgate.netDisrupts the cell wall integrity signaling pathway, leading to cell lysis. nih.govnih.govHighly synergistic with β-1,3-glucan synthase inhibitors (e.g., echinocandins). nih.govuni.lu
Candida albicansInhibition of Pkc1. nih.govAntifungal activity with a reported Minimum Inhibitory Concentration (MIC) of 10 μg/ml. nih.govN/A
Aspergillus fumigatusInhibition of Pkc1. nih.govAntifungal activity with a reported MIC of 10 μg/ml. nih.govN/A

Strategic Approaches in Cancer Therapy

In the field of oncology, this compound is recognized for its ability to inhibit the MAP kinase-interacting serine/threonine kinases (MNK1 and MNK2). oup.comoncotarget.commcgill.ca These kinases are central to a signaling pathway that results in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. oncotarget.comnih.govnih.gov The phosphorylation and subsequent activation of eIF4E are critical for the translation of specific mRNAs that encode proteins involved in cell proliferation, survival, and malignant transformation, such as c-Myc and cyclin D1. oncotarget.comnih.gov

In many types of cancer, including acute myeloid leukemia (AML), cervical cancer, and lung cancer, the MNK-eIF4E axis is deregulated and hyperactivated, contributing to tumorigenesis. oup.comoncotarget.comnih.gov Research demonstrates that this compound acts as a potent and selective MNK inhibitor, effectively blocking the phosphorylation of eIF4E in cancer cells. mcgill.canih.gov This inhibition suppresses the translation of key oncogenic proteins, leading to a reduction in cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models. oup.comoncotarget.commcgill.ca The preferential toxicity of this compound towards cancer cells compared to normal cells is partly explained by the higher levels of phosphorylated eIF4E (p-eIF4E) in malignant cells. oup.comresearchgate.net

A significant challenge in cancer treatment is the development of chemoresistance, where cancer cells no longer respond to standard therapeutic agents. oup.comnih.gov Combination therapy, which uses drugs with different mechanisms, is a key strategy to overcome this issue. msdmanuals.comicr.ac.uk this compound has shown considerable potential as a chemosensitizing agent, enhancing the efficacy of conventional cytotoxic drugs. oup.comnih.govresearchgate.net

Studies have shown that treatment with chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922) can paradoxically lead to an increase in the phosphorylation of eIF4E, which is a pro-survival signal for cancer cells. oup.comresearchgate.net By inhibiting MNK, this compound abolishes this chemotherapy-induced activation of eIF4E. oup.com This dual action—directly inhibiting a cancer-promoting pathway while simultaneously blocking a resistance mechanism—makes it an effective partner in combination therapies.

In preclinical models of cervical cancer, this compound augmented the efficacy of both doxorubicin and cisplatin. oup.comresearchgate.net Similarly, in studies on acute myeloid leukemia (AML), it enhanced the antileukemic effects of cytarabine (B982) and mTOR inhibitors like rapamycin, both in vitro and in vivo. nih.govnih.gov This ability to re-sensitize resistant cells and synergistically enhance the effects of other anticancer drugs highlights a promising strategic application for this compound in oncology. oup.comnih.govnih.gov

Table 2: this compound in Combination Cancer Therapy Models
Cancer TypeCombination AgentObserved EffectUnderlying Mechanism
Cervical CancerDoxorubicin, CisplatinAugmented efficacy and overcame chemoresistance. oup.comresearchgate.netAbolished chemotherapy-induced eIF4E phosphorylation. oup.comresearchgate.net
Acute Myeloid Leukemia (AML)Cytarabine (Ara-C)Enhanced antileukemic responses in vitro and in vivo. nih.govnih.govSuppressed eIF4E phosphorylation, enhancing suppressive effects of cytarabine. nih.govnih.gov
Acute Myeloid Leukemia (AML)Rapamycin (mTOR inhibitor)Enhanced suppressive effects on leukemic progenitor colony formation. nih.govBlocked the enhanced eIF4E phosphorylation caused by mTOR inhibition. nih.gov
Colon Carcinoma (HCT116)MonotherapySignificantly inhibited tumor growth in a xenograft model. oncotarget.comBlocked eIF4E phosphorylation. oncotarget.commcgill.ca

Investigational Applications for Bone Morphogenetic Protein Signaling Modulation

Beyond its antifungal and anticancer properties, this compound is under investigation for its role in modulating Bone Morphogenetic Protein (BMP) signaling. nih.govnih.gov It has been identified as a direct inhibitor of BMP receptor type I kinases, also known as activin receptor-like kinases (ALKs). nih.govnih.govbiorxiv.org This inhibitory action has significant therapeutic implications for diseases driven by the overactivation of BMP signaling.

One such condition is Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive replacement of muscle and fibrous tissues with bone. nih.gov FOP is caused by a gain-of-function mutation in the gene encoding the BMP receptor ALK2 (also known as ACVR1). nih.gov In preclinical studies using zebrafish models, which are well-established for studying BMP signaling, this compound was shown to rescue developmental defects caused by a constitutively active form of Alk2. nih.govnih.gov This finding suggests that this compound could be a lead compound for developing treatments for FOP.

Development of Natural Product-Inspired Agrochemicals

The exploration of naturally occurring compounds as templates for new agrochemicals represents a significant frontier in agricultural science. Natural products, such as this compound, offer novel chemical scaffolds and mechanisms of action that can be leveraged for the development of effective and potentially more sustainable agricultural tools.

Phytotoxin Applications in Herbicide Research

The search for new herbicides is driven by the need to manage weed resistance to existing synthetic chemicals and to develop more environmentally benign options. brazilianjournals.com.brmdpi.com Fungal secondary metabolites are a particularly rich source of phytotoxic compounds that can serve as lead structures for bioherbicide development. mdpi.com

This compound, a polyketide metabolite, was originally isolated from the plant pathogenic fungus Cercosporidium henningsii, where it was characterized as a host-selective phytotoxin. nih.gov Its origin as a substance used by a fungus to elicit disease symptoms in a plant makes it a logical candidate for investigation as a potential herbicide. mdpi.comnih.gov Phytotoxins from fungi often possess novel molecular targets in plants, which is highly desirable for overcoming resistance issues. mdpi.com

While the phytotoxic nature of this compound was established early on, the main body of subsequent research has pivoted to its potent antifungal and anticancer activities. nih.govmdpi.com Its mechanism of action as an antifungal agent is well-documented and involves the highly selective inhibition of Protein Kinase C (PKC), an enzyme vital for maintaining cell wall integrity in fungi. nih.govjst.go.jpnih.gov This discovery provided a molecular explanation for its broad-spectrum antifungal effects. nih.gov

However, detailed research into its specific mode of action as a phytotoxin in plants is not as developed. Understanding the molecular target is a critical and often challenging step in validating a natural product's potential as a herbicide. mdpi.com Without this knowledge, development is significantly hindered. While extensive data exists on its antifungal potency, similar detailed studies quantifying its efficacy across various weed species or its physiological effects leading to plant death are not prominent in the available literature.

The table below summarizes the known biological activity of this compound against fungal targets, illustrating its potency as a kinase inhibitor. This level of potency is a promising characteristic for any bioactive compound being considered for development.

Table 1: Documented Antifungal Activity of this compound

Target Organism/EnzymeMetricValueSource(s)
Candida albicansMIC10 µg/mL nih.gov
Aspergillus fumigatusMIC10 µg/mL nih.gov
Colletotrichum gloeosporioidesEC₅₀3.8 µg/mL nih.gov
Colletotrichum scovilleiEC₅₀7.0 µg/mL nih.gov
Candida albicans Pkc1 KinaseIC₅₀<50 nM nih.govresearchgate.net
Candida albicans Pkc1 KinaseKᵢ<7 nM nih.govresearchgate.net

Q & A

Q. What are the primary mechanisms of (-)-Cercosporamide in modulating Mnk1 kinase activity, and how can these be experimentally validated?

this compound acts as a competitive inhibitor of Mnk1 by binding to its ATP-binding pocket, disrupting phosphorylation of downstream targets like eukaryotic initiation factor 4E (eIF4E). To validate this, researchers can:

  • Perform in vitro kinase assays using purified Mnk1 and measure IC50 values .
  • Use Western blotting to assess phosphorylation levels of eIF4E (e.g., p-eIF4E vs. total eIF4E) in cell lines treated with varying concentrations (e.g., 0–20 µM) of this compound .
  • Employ molecular docking simulations to visualize binding interactions between this compound and Mnk1’s catalytic domain .

Q. What experimental models are optimal for studying this compound’s effects on stress-response pathways?

  • In vitro models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess dose-dependent inhibition of Mnk1/eIF4E signaling .
  • In vivo models : Employ rodent models of depression or stress-induced neuronal dysfunction, as this compound modulates translational control pathways linked to neuronal plasticity .
  • Microbial systems : Anaerobic bacterial strains (e.g., Dehalococcoides spp.) for studying secondary metabolic effects, given its structural similarity to halogenated compounds .

Q. How can researchers ensure reproducibility when testing this compound’s bioactivity?

  • Standardize compound purity (≥95% by HPLC) and storage conditions (-20°C in DMSO aliquots).
  • Include positive controls (e.g., MNK inhibitor CGP57380) and validate assays with triplicate technical replicates .
  • Report full experimental parameters (e.g., cell passage number, incubation time, solvent concentration) to align with guidelines for chemical reproducibility .

Advanced Research Questions

Q. How do genomic variations in Dehalococcoides strains influence this compound’s role in reductive dehalogenation?

  • Hypothesis : High variability in rdhA gene clusters (e.g., HPR regions near replication origins) may alter substrate specificity for halogenated compounds .
  • Methodology :
  • Perform comparative genomics on strains like CBDB1 and BAV1 to identify conserved vs. divergent rdhA homologs.
  • Conduct RNA-seq under varying halogenated substrates to correlate gene expression with this compound’s metabolic interference .
    • Data conflict resolution : Use CRISPR-Cas9 editing to knockout specific rdhA variants and test dehalogenation efficiency .

Q. What explains contradictory data on this compound’s effects in neuronal vs. cancer models?

  • Observed discrepancies : In neuronal models, this compound reduces hyperactivity (e.g., lowered spike frequency in Figure 2f), whereas in cancer models, it suppresses proliferation via eIF4E .
  • Resolution strategies :
  • Compare tissue-specific Mnk1 isoform expression (e.g., Mnk1a vs. Mnk1b) using isoform-specific antibodies.
  • Apply single-cell RNA-seq to identify divergent downstream targets (e.g., pro-survival vs. apoptosis-related transcripts) .

Q. How can translational control mechanisms mediated by this compound be dissected using multi-omics approaches?

  • Experimental design :
  • Combine ribosome profiling (to assess translation efficiency) with phosphoproteomics (to map Mnk1/eIF4E signaling nodes).
  • Validate findings using CRISPR-interference (CRISPRi) to silence Mnk1 in the presence of this compound .
    • Statistical tools : Apply pathway enrichment analysis (e.g., GSEA) to prioritize stress-response pathways affected by translational inhibition .

Q. What methodological challenges arise when studying this compound’s off-target effects, and how can they be mitigated?

  • Key challenges : Off-target inhibition of kinases with structural homology to Mnk1 (e.g., PIM1, AKT).
  • Solutions :
  • Use kinome-wide selectivity screening (e.g., KinomeScan) at 1 µM compound concentration.
  • Develop isogenic cell lines with Mnk1 knockouts to isolate compound-specific phenotypes .

Data Analysis & Interpretation Guidelines

  • For dose-response studies : Normalize data to vehicle controls and use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Report confidence intervals .
  • For genomic data : Annotate high-variability regions (HPRs) using tools like Prokka and compare synteny with Mauve .
  • For conflicting results : Apply the Bradford Hill criteria to assess causality (e.g., strength of association, biological plausibility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.